Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate
Overview
Description
“Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1447607-69-3 . It has a molecular weight of 257.09 . The IUPAC name for this compound is methyl 1- (5-bromopyrimidin-2-yl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 312.0±22.0 °C and a predicted density of 1.646±0.06 g/cm3 . It is stored at room temperature and is sealed in dry conditions .Scientific Research Applications
Synthesis and Structural Analysis :
- Luo et al. (2019) synthesized a compound similar to Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate, focusing on its molecular structure, which was analyzed using single crystal X-ray analysis and vibrational spectral studies. This research contributes to the understanding of the molecular structure and properties of related compounds (Luo, Ma, Zhou, & Huang, 2019).
Biological Activity and Synthesis :
- Tian et al. (2009) explored the synthesis and bioactivity of derivatives related to this compound, finding that certain compounds exhibited excellent herbicidal and fungicidal activity (Tian, Song, Wang, & Liu, 2009).
Large-Scale Synthesis and Application :
- Morgentin et al. (2009) described an efficient method for the large-scale synthesis of related compounds, which could be beneficial for industrial applications. This research underscores the potential for large-scale production and diverse applications of these types of compounds (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Antiviral Activity :
- Hocková et al. (2003) studied derivatives of this compound, particularly focusing on their antiviral activity. They discovered that some derivatives inhibited retrovirus replication in cell culture, suggesting potential therapeutic applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Structure and Synthesis :
- Richter et al. (2023) reported on the crystal and molecular structures of a compound similar to this compound, providing insights into the structural aspects of these types of compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Polymerization and Material Science Applications :
- Moszner et al. (2003) utilized a compound similar to this compound in the polymerization of cyclic monomers, indicating its potential use in materials science (Moszner, Zeuner, Fischer, Rheinberger, De Meijere, & Bagutski, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFYESIZQQWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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